Fcway

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

FCWAY is synthesized through a one-step nucleophilic substitution reaction. The synthesis involves the reaction of a methanesulfonate precursor with fluoride ion. This reaction is typically carried out in an automated production module, which helps in minimizing chemical impurities and optimizing the yield .

Industrial Production Methods

The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for the purification of the final radiopharmaceutical. This method ensures a high radiochemical yield and chemical purity, making it suitable for clinical human studies .

Análisis De Reacciones Químicas

Types of Reactions

FCWAY undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The primary reaction used in its synthesis.

Defluorination: A significant reaction that occurs in vivo, leading to the uptake of radioactivity in the skull.

Common Reagents and Conditions

Nucleophilic Substitution: Methanesulfonate precursor and fluoride ion.

Defluorination: This reaction is mediated by the cytochrome P450 enzyme CYP2E1.

Major Products Formed

Nucleophilic Substitution: this compound as the primary product.

Defluorination: Fluoride ion as a byproduct.

Aplicaciones Científicas De Investigación

FCWAY is extensively used in scientific research, particularly in the following areas:

Mecanismo De Acción

FCWAY acts as a radioligand for serotonin 5-HT1A receptors. It binds to these receptors in the brain, allowing for the visualization of their distribution using PET imaging. The compound is a weak substrate for efflux transporters at the blood-brain barrier, including permeability glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This property affects its brain uptake and distribution .

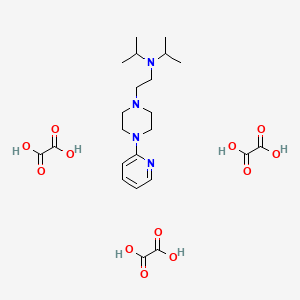

Comparación Con Compuestos Similares

Similar Compounds

WAY-100635: Another radioligand for serotonin 5-HT1A receptors, but with different pharmacokinetic properties.

18F-Mefway: A similar compound used for PET imaging, but with lower defluorination rates compared to FCWAY.

Uniqueness

This compound is unique due to its high affinity for serotonin 5-HT1A receptors and its application in PET imaging. Its ability to undergo defluorination and its interaction with efflux transporters at the blood-brain barrier distinguish it from other similar compounds .

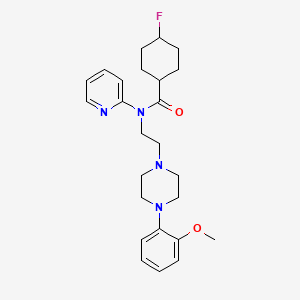

Propiedades

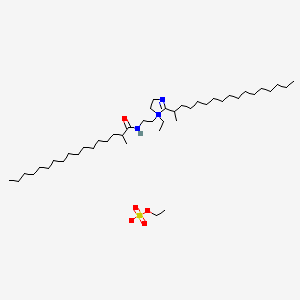

Número CAS |

223699-45-4 |

|---|---|

Fórmula molecular |

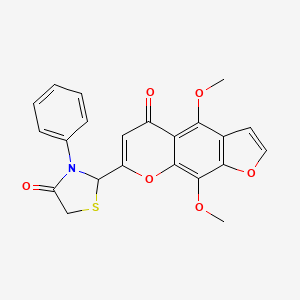

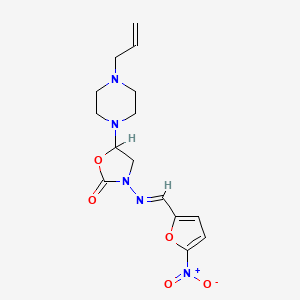

C25H33FN4O2 |

Peso molecular |

440.6 g/mol |

Nombre IUPAC |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C25H33FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-8,13,20-21H,9-12,14-19H2,1H3 |

Clave InChI |

JQSMVIQRTYWIED-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.